(S)-cyclopentolate
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Overview
Description
(S)-cyclopentolate is the (S)-enantiomer of cyclopentolate. It is an enantiomer of a (R)-cyclopentolate.
Scientific Research Applications
Ophthalmic Applications
- Cyclopentolate in Pediatric Ophthalmology : Cyclopentolate is extensively used in pediatric ophthalmology for pupil dilation (mydriasis) and paralysis of accommodation (cycloplegia). Its effectiveness in these areas is well-documented, though it is less effective than atropine in producing cycloplegia in 1-year-old children (Ingram & Barr, 1979).
- Mydriasis and Cycloplegia in Adults : The drug is also used in adults for similar purposes, aiding in ocular examinations and procedures. It shows significant effects on the anterior chamber depth and iris width in young adults (Arıcı et al., 2014).
- Comparison with Other Agents : Studies have compared cyclopentolate with other anti-muscarinic agents, like tropicamide, in terms of effects on choroidal thickness. Cyclopentolate has been shown to cause significant choroidal thickening, whereas tropicamide does not have a significant impact (Öner et al., 2016).
Pharmacological Insights
- Stability and Degradation : Research on the hydrolysis of cyclopentolate in alkaline solutions sheds light on its stability and degradation products. It suggests that cyclopentolate degrades into phenylacetic acid and α-(1-hydroxycyclopentyl)benzeneacetic acid (Roy, 1995).
- Interactions with Cyclodextrins : Studies have also explored the interaction of cyclopentolate with cyclodextrins, which affects its stability and rate of degradation (Roy, 1996).
Other Applications and Insights
- Use in Retinopathy of Prematurity (ROP) Screening : Cyclopentolate is commonly used for mydriasis during ROP screening in preterm infants. However, it is important to be aware of potential systemic side effects, even if minimal (Lim et al., 2003).
- Systemic Effects in Neonates : A study on neonatal mice revealed that cyclopentolate can be systemically absorbed after ophthalmic administration, leading to a decrease in weight gain compared to a placebo group (Rozette et al., 2014).
Properties
CAS No. |
204990-63-6 |
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Molecular Formula |
C17H25NO3 |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl (2S)-2-(1-hydroxycyclopentyl)-2-phenylacetate |
InChI |
InChI=1S/C17H25NO3/c1-18(2)12-13-21-16(19)15(14-8-4-3-5-9-14)17(20)10-6-7-11-17/h3-5,8-9,15,20H,6-7,10-13H2,1-2H3/t15-/m1/s1 |
InChI Key |
SKYSRIRYMSLOIN-OAHLLOKOSA-N |
Isomeric SMILES |
CN(C)CCOC(=O)[C@@H](C1=CC=CC=C1)C2(CCCC2)O |
SMILES |
CN(C)CCOC(=O)C(C1=CC=CC=C1)C2(CCCC2)O |
Canonical SMILES |
CN(C)CCOC(=O)C(C1=CC=CC=C1)C2(CCCC2)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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